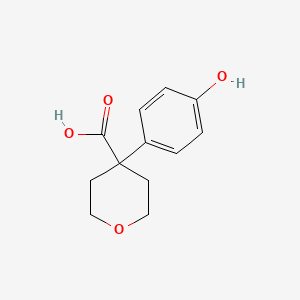

4-(4-Hydroxyphenyl)oxane-4-carboxylic acid

Description

BenchChem offers high-quality 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-hydroxyphenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4,13H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUGDZUGVQWBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Hydroxyphenyl)oxane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for 4-(4-hydroxyphenyl)oxane-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process designed for adaptability in a research and development setting. Each step is detailed with expert insights into the underlying chemical principles and practical considerations for successful execution.

Introduction

4-(4-Hydroxyphenyl)oxane-4-carboxylic acid is a unique heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with both a hydroxyl-bearing phenyl group and a carboxylic acid at the C4 position. This structural motif is of significant interest to medicinal chemists due to the prevalence of the tetrahydropyran ring in numerous bioactive natural products and approved pharmaceuticals. The presence of both a hydrogen bond donor (phenol) and a carboxylic acid group offers multiple points for interaction with biological targets, making it a valuable scaffold for the design of novel therapeutics.

This document outlines a rational and robust synthetic strategy, breaking down the process into five key stages. The chosen route prioritizes the use of readily available starting materials and well-established chemical transformations to ensure reproducibility and scalability.

Proposed Synthetic Pathway: A Five-Step Approach

The synthesis of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid can be strategically approached through the construction of a key intermediate, 4-(4-methoxyphenyl)tetrahydropyran-4-carbonitrile. This strategy involves protecting the reactive phenolic hydroxyl group as a methyl ether, which can be efficiently cleaved in the final step. This approach mitigates potential side reactions and enhances the overall efficiency of the synthesis.

The five primary stages of this synthesis are:

-

Grignard Reaction: Formation of a tertiary alcohol by reacting tetrahydropyran-4-one with a Grignard reagent derived from 4-bromoanisole.

-

Dehydration: Elimination of water from the tertiary alcohol to introduce a double bond within the tetrahydropyran ring.

-

Hydrocyanation: Addition of a cyanide group across the double bond to form a nitrile intermediate.

-

Hydrolysis: Conversion of the nitrile to a carboxylic acid.

-

Demethylation: Cleavage of the methoxy group to unveil the desired phenolic hydroxyl group.

Caption: Proposed five-step synthetic pathway for 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid.

Step 1: Grignard Reaction to Synthesize 4-(4-Methoxyphenyl)tetrahydropyran-4-ol

The initial step involves the nucleophilic addition of a Grignard reagent to a ketone. Specifically, 4-methoxyphenylmagnesium bromide is reacted with tetrahydropyran-4-one. The Grignard reagent, a potent carbon-based nucleophile, attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tertiary alcohol after an acidic workup.[1]

Causality of Experimental Choices:

-

Grignard Reagent: 4-methoxyphenylmagnesium bromide is chosen to introduce the protected phenol group. The methoxy group is a robust protecting group that is stable under the basic conditions of the Grignard reaction.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential as the solvent. These aprotic ethers solvate the magnesium ion of the Grignard reagent, preventing its decomposition and facilitating the reaction.[2]

-

Anhydrous Conditions: The exclusion of water is critical, as Grignard reagents are strong bases and will be quenched by any protic species.

Experimental Protocol: Step 1

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| 4-Bromoanisole | 187.04 | 18.7 g | 0.10 |

| Tetrahydropyran-4-one | 100.12 | 10.0 g | 0.10 |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

| Iodine | 253.81 | 1 crystal | - |

| Saturated NH4Cl (aq) | - | 100 mL | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a single crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 4-bromoanisole in 50 mL of anhydrous diethyl ether.

-

Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve tetrahydropyran-4-one in 50 mL of anhydrous diethyl ether and add it dropwise to the cooled Grignard solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 4-(4-Methoxyphenyl)tetrahydropyran-4-ol

The tertiary alcohol synthesized in the previous step is then dehydrated to form an alkene. This elimination reaction is typically acid-catalyzed and results in the formation of 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran.

Causality of Experimental Choices:

-

Acid Catalyst: A strong acid such as sulfuric acid or p-toluenesulfonic acid is used to protonate the hydroxyl group, converting it into a good leaving group (water).

-

Reaction Conditions: Heating the reaction mixture drives the equilibrium towards the formation of the alkene by removing water as it is formed.

Experimental Protocol: Step 2

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 4-(4-Methoxyphenyl)tetrahydropyran-4-ol | 208.25 | 20.8 g | 0.10 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 1.9 g | 0.01 |

| Toluene | 92.14 | 200 mL | - |

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude alcohol from Step 1 in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alkene.

Step 3: Hydrocyanation of 4-(4-Methoxyphenyl)-3,6-dihydro-2H-pyran

The introduction of the nitrile group is achieved through a hydrocyanation reaction. This involves the addition of hydrogen cyanide (HCN) or a surrogate across the double bond of the alkene. Given the toxicity of HCN, a safer alternative is the use of a cyanide salt in the presence of a proton source or a Lewis acid catalyst.[3][4]

Causality of Experimental Choices:

-

Cyanide Source: Trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst is a common and effective method for the hydrocyanation of alkenes.

-

Catalyst: A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the alkene towards nucleophilic attack by the cyanide.

Experimental Protocol: Step 3

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 4-(4-Methoxyphenyl)-3,6-dihydro-2H-pyran | 190.24 | 19.0 g | 0.10 |

| Trimethylsilyl cyanide (TMSCN) | 99.21 | 14.9 g | 0.15 |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 222.26 | 2.2 g | 0.01 |

| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alkene from Step 2 in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add TMSCN followed by the catalytic amount of TMSOTf.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate.

Step 4: Hydrolysis of 4-(4-Methoxyphenyl)tetrahydropyran-4-carbonitrile

The nitrile group is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can be less prone to side reactions with other functional groups.

Causality of Experimental Choices:

-

Base: Sodium hydroxide or potassium hydroxide is used to hydrolyze the nitrile to the corresponding carboxylate salt.

-

Solvent: A mixture of ethanol and water is typically used to ensure the solubility of both the organic substrate and the inorganic base.

Experimental Protocol: Step 4

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 4-(4-Methoxyphenyl)tetrahydropyran-4-carbonitrile | 217.27 | 21.7 g | 0.10 |

| Sodium Hydroxide | 40.00 | 12.0 g | 0.30 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

| Concentrated HCl | - | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve the crude nitrile from Step 3 in a mixture of ethanol and water.

-

Add sodium hydroxide pellets and heat the mixture to reflux.

-

Monitor the reaction for the evolution of ammonia gas (which will turn moist litmus paper blue) and by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude 4-(4-methoxyphenyl)oxane-4-carboxylic acid.

Step 5: Demethylation to 4-(4-Hydroxyphenyl)oxane-4-carboxylic Acid

The final step is the cleavage of the aryl methyl ether to yield the desired phenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[5][6] The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.[7][8]

Causality of Experimental Choices:

-

Demethylating Agent: Boron tribromide is a powerful Lewis acid that selectively cleaves aryl methyl ethers under relatively mild conditions.

-

Solvent: Anhydrous dichloromethane is a common solvent for BBr₃ reactions as it is inert and allows for low-temperature conditions.

Experimental Protocol: Step 5

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 4-(4-Methoxyphenyl)oxane-4-carboxylic acid | 236.26 | 23.6 g | 0.10 |

| Boron tribromide (1.0 M in DCM) | 250.52 | 120 mL | 0.12 |

| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |

| Methanol | 32.04 | 50 mL | - |

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid from Step 4 in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the boron tribromide solution via a syringe.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

-

Concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product, 4-(4-hydroxyphenyl)oxane-4-carboxylic acid.

Data Summary

| Step | Product | Expected Yield (%) | Key Analytical Techniques |

| 1 | 4-(4-Methoxyphenyl)tetrahydropyran-4-ol | 80-90 | ¹H NMR, ¹³C NMR, IR |

| 2 | 4-(4-Methoxyphenyl)-3,6-dihydro-2H-pyran | 75-85 | ¹H NMR, ¹³C NMR, GC-MS |

| 3 | 4-(4-Methoxyphenyl)tetrahydropyran-4-carbonitrile | 60-70 | ¹H NMR, ¹³C NMR, IR |

| 4 | 4-(4-Methoxyphenyl)oxane-4-carboxylic acid | 85-95 | ¹H NMR, ¹³C NMR, IR, m.p. |

| 5 | 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid | 70-80 | ¹H NMR, ¹³C NMR, IR, HRMS, m.p. |

Conclusion

This in-depth technical guide provides a robust and scientifically sound synthetic route for the preparation of 4-(4-hydroxyphenyl)oxane-4-carboxylic acid. By breaking down the synthesis into five manageable steps, this guide offers researchers and drug development professionals a clear and logical pathway to access this valuable molecular scaffold. The detailed protocols, coupled with explanations for the experimental choices, are intended to facilitate the successful implementation of this synthesis in a laboratory setting. Further optimization of each step may be necessary depending on the specific experimental conditions and desired scale of the reaction.

References

-

Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

-

Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]

-

Westin, J. (n.d.). Cleavage of Ethers. In Organic Chemistry. Jack Westin. Retrieved February 23, 2026, from [Link]

-

Request PDF. (2025, August 6). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. ResearchGate. [Link]

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved February 23, 2026, from [Link]

-

An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. (2006). ScienceDirect. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved February 23, 2026, from [Link]

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). PubMed. [Link]

-

Synthesis of new pyran and pyranoquinoline derivatives. (2013). Arabian Journal of Chemistry. [Link]

-

Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (2011). MDPI. [Link]

-

Synthesis of 4-Aryltetrahydropyrans (continued). (n.d.). ResearchGate. [Link]

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

-

Hydrocyanation. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Grignard reactions in 4-MeTHP. Each reaction was carried out with aryl... (n.d.). ResearchGate. [Link]

-

Synthesis of 4-alkyl/aryl dihydropyrans and 4-methylene tetrahydropyrans. (n.d.). ResearchGate. [Link]

-

4-methoxyphenylmagnesium bromide Definition. (2025, September 15). Fiveable. [Link]

-

Gas-phase dehydration of tetrahydrofurfuryl alcohol to dihydropyran over γ-Al2O3. (n.d.). OSTI.GOV. [Link]

-

M. E. Tauchert Transition-metal-catalyzed hydrocyanation of alkenes by hydrogen cyanide allows for an atom-economical installati. (n.d.). Thieme. [Link]

-

Synthesis of acyl/aryl derivatives of 4-hydroxy-α-tetralone. (n.d.). ResearchGate. [Link]

-

Mechanistic insights into the hydrocyanation reaction. (2009, January 1). Pure. [Link]

-

Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. (2012, May 20). DOI. [Link]

-

Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. (n.d.). RSC Publishing. [Link]

-

Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. (n.d.). Wiley Online Library. [Link]

-

Four orders of magnitude rate increase in artificial enzyme-catalyzed aryl glycoside hydrolysis. (2005). PubMed. [Link]

-

Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. (2025, April 17). Beilstein Journals. [Link]

-

Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3- methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline. (2025, August 9). ResearchGate. [Link]

-

Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. (2025, April 17). PMC. [Link]

-

Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Dehydration reactions in polyfunctional natural products. (n.d.). Pure. [Link]

-

Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. (2025, August 6). ResearchGate. [Link]

-

Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. (2021, August 16). Wiley Online Library. [Link]

-

4-methoxyphenyl magnesium bromide. (n.d.). PharmaCompass. [Link]

Sources

- 1. BJOC - Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydrocyanation - Wikipedia [en.wikipedia.org]

- 4. pure.tue.nl [pure.tue.nl]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 7. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 8. jackwestin.com [jackwestin.com]

A Technical Guide to Substituted Oxane-4-Carboxylic Acids in Modern Drug Discovery

Abstract: The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems, yet its inherent properties—such as high acidity, metabolic liability, and poor membrane permeability—often present significant hurdles in drug development.[1][2] This has catalyzed a shift towards bioisosteric replacements that can mimic the essential interactions of a carboxylate while bestowing more favorable pharmacokinetic profiles. Among these, the substituted oxane-4-carboxylic acid scaffold has emerged as a compelling, sp³-rich motif. This guide provides an in-depth analysis of this scaffold, detailing its synthesis, physicochemical properties, and strategic applications in medicinal chemistry. It is intended for researchers, chemists, and drug development professionals seeking to leverage saturated heterocycles to overcome common drug design challenges and explore novel chemical space.

Introduction: The Strategic Value of the Oxane-4-Carboxylic Acid Scaffold

The Carboxylic Acid Conundrum in Drug Design

The carboxylic acid functional group is prevalent in pharmacologically active agents, prized for its ability to form strong hydrogen bonds and salt bridges with biological targets. However, its utility is often a double-edged sword. The anionic charge at physiological pH can lead to poor cell permeability, limiting oral bioavailability. Furthermore, carboxylic acids are susceptible to metabolic transformations, primarily forming acyl-glucuronides, which can sometimes lead to toxicity.[2] These drawbacks necessitate the exploration of structural surrogates that retain biological function while mitigating these liabilities.[1]

Beyond "Flatland": The Imperative for 3D Scaffolds

Modern drug discovery is increasingly focused on moving away from flat, aromatic structures towards more three-dimensional, sp³-hybridized scaffolds.[3] Molecules with greater three-dimensionality often exhibit higher target selectivity and improved physicochemical properties, leading to a lower attrition rate for clinical candidates.[3] Saturated heterocycles, like oxane (tetrahydropyran), are ideal building blocks in this context. They introduce defined conformational constraints and vectorial properties that can be exploited for precise target engagement.

The Oxane-4-Carboxylic Acid Advantage

The oxane-4-carboxylic acid motif combines the key anchoring feature of a carboxylic acid with the benefits of a saturated heterocyclic core. The oxane ring acts as a non-planar, polar scaffold that can improve aqueous solubility and metabolic stability compared to its carbocyclic (cyclohexane) or acyclic analogues.[4] The ether oxygen can act as a hydrogen bond acceptor and modulates the electronic properties of the molecule, influencing the pKa of the appended carboxylic acid and the basicity of nearby functional groups.[4][5] This unique combination makes it a privileged scaffold for fine-tuning drug-like properties.

Synthetic Strategies and Methodologies

The synthesis of substituted oxane-4-carboxylic acids requires robust and adaptable chemical routes. While numerous specialized methods exist for complex derivatives, a foundational and scalable approach involves the construction of the heterocyclic core followed by manipulation of the carboxylic acid precursor.

General Synthetic Workflow

A common and effective strategy begins with a double Michael addition to form a 4,4-disubstituted oxane, followed by selective hydrolysis and decarboxylation to yield the target monosubstituted acid. This workflow provides a reliable path to the core scaffold.

Caption: General workflow for the synthesis of the core oxane-4-carboxylic acid scaffold.

Experimental Protocol: Synthesis of Oxane-4-Carboxylic Acid

The following protocol details the synthesis of the parent tetrahydropyran-4-carboxylic acid, a versatile building block for further derivatization.[6]

Step 1: Synthesis of Diethyl Oxane-4,4-dicarboxylate (Cyclization)

-

Rationale: This step constructs the core heterocyclic ring via a base-catalyzed cyclization. A phase transfer catalyst is employed to facilitate the reaction between reactants in different phases.

-

Procedure:

-

To a stirred solution of diethyl malonate (1.0 mole) and a suitable phase transfer catalyst (e.g., tetrabutylammonium bromide) in a non-polar solvent, add paraformaldehyde (2.2 moles).

-

Add a catalytic amount of a strong base (e.g., potassium carbonate).

-

Heat the reaction mixture to 80-100°C and monitor for completion by TLC or GC-MS.

-

Upon completion, cool the mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation to yield the diethyl oxane-4,4-dicarboxylate.

-

Step 2: Synthesis of Oxane-4,4-dicarboxylic Acid (Hydrolysis)

-

Rationale: Saponification of the diethyl ester using a strong base converts it to the corresponding dicarboxylic acid salt, which precipitates upon acidification.

-

Procedure:

-

Add diethyl oxane-4,4-dicarboxylate (1.0 mole) to an aqueous solution of sodium hydroxide (2.5 moles).

-

Heat the mixture to 50-60°C with vigorous stirring until the hydrolysis is complete (indicated by the formation of a single phase).

-

Cool the reaction mixture in an ice bath and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid.

-

Collect the precipitated dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.

-

Step 3: Synthesis of Oxane-4-carboxylic Acid (Decarboxylation)

-

Rationale: Thermal decarboxylation removes one of the carboxylic acid groups. Using a high-boiling point solvent helps to control the evolution of carbon dioxide.

-

Procedure:

-

Suspend the dry oxane-4,4-dicarboxylic acid (1.0 mole) in a high-boiling solvent such as xylene or paraffin oil.

-

Heat the mixture to 120-140°C. The reaction can be monitored by the cessation of CO₂ evolution.

-

Cool the mixture and purify the resulting oxane-4-carboxylic acid by recrystallization or column chromatography.

-

Physicochemical Properties and Bioisosteric Role

The strategic incorporation of the oxane-4-carboxylic acid motif is primarily driven by its ability to modulate key drug-like properties. Its role as a bioisostere for more problematic groups is a central theme in its application.

Impact on Physicochemical Properties

The replacement of a carbocyclic or acyclic fragment with the oxane ring has predictable and beneficial consequences:

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor, generally increasing aqueous solubility compared to a cyclohexane equivalent.

-

Lipophilicity: The polarity imparted by the oxygen atom typically reduces lipophilicity (LogP/LogD), which can be advantageous for optimizing ADME properties.

-

Metabolic Stability: The C-O bonds within the oxane ring are generally more stable to metabolic oxidation by cytochrome P450 enzymes than the C-H bonds in a cyclohexane or the C-C bonds in a gem-dimethyl group.[7]

Bioisosteric Relationships

The oxane scaffold is an effective bioisostere for several common chemical groups, offering a way to retain or improve biological activity while enhancing physicochemical properties.

Caption: Bioisosteric replacement strategies using the oxane scaffold.

Data Summary: Comparative Properties

The following table provides a conceptual comparison of the properties imparted by the oxane ring versus common isosteric replacements.

| Feature | gem-Dimethyl Group | Cyclohexyl Group | Oxane Ring | Rationale & Advantage of Oxane |

| Polarity | Low | Low | Moderate | The ether oxygen increases polarity, improving solubility.[5] |

| Metabolic Stability | Moderate (can be oxidized) | Moderate (can be hydroxylated) | High | C-O bonds are generally less prone to CYP450-mediated oxidation.[7] |

| H-Bonding | None | None | Acceptor | The oxygen can form beneficial hydrogen bonds with the target or water. |

| Lipophilicity (LogP) | Increases | Significantly Increases | Slightly Increases or Neutral | Offers a better balance of lipophilicity and polarity for improved ADME.[4] |

| 3D Shape | Tetrahedral | Chair/Boat Conformations | Chair Conformation | Provides a well-defined, sp³-rich vector for precise target interaction. |

Applications and Case Studies in Medicinal Chemistry

The versatility of the oxane-4-carboxylic acid scaffold and its parent tetrahydropyran ring is demonstrated by its incorporation into numerous bioactive molecules targeting a wide range of diseases.

-

Neurological Disorders: Tetrahydropyran derivatives are key intermediates in the synthesis of compounds targeting various receptors and enzymes in the central nervous system.[6] The carboxylic acid handle provides a crucial attachment point for interacting with polar residues in receptor binding pockets.

-

Anti-inflammatory Agents: The indan-1-carboxylic acid scaffold is a well-known anti-inflammatory agent.[8] The bioisosteric replacement of the indan ring system with a substituted oxane could offer a novel chemical space with potentially improved safety profiles, for example, by reducing ulcerogenicity associated with some NSAIDs.

-

Anticancer and Antiviral Agents: Fmoc-4-amino-tetrahydropyran-4-carboxylic acid, a closely related derivative, serves as a constrained building block in peptide synthesis for developing novel anticancer and antiviral therapeutics.[6] The rigidity of the oxane ring helps to pre-organize the pharmacophore for optimal target binding.

Challenges and Future Directions

Despite its advantages, the use of the oxane-4-carboxylic acid scaffold is not without challenges.

-

Synthetic Complexity: The introduction of substituents, particularly with stereochemical control, can be challenging and may require multi-step synthetic sequences.

-

Chemical Stability: While generally stable, related strained ring systems like oxetane-carboxylic acids have been shown to be unstable, undergoing unexpected isomerization to lactones upon heating or during storage.[9][10] Researchers should be mindful of this potential instability, especially in reactions requiring heat, as it could dramatically affect yields and lead to unexpected byproducts.[9]

The future of this scaffold is bright. Its application in more advanced drug modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues is a promising area of exploration, where the carboxylic acid can serve as a linking point to E3 ligase ligands and the oxane core can provide an optimal exit vector and favorable physicochemical properties.

Conclusion

Substituted oxane-4-carboxylic acids represent a powerful and strategically important class of building blocks in modern drug discovery. They provide a robust solution to the inherent liabilities of simple carboxylic acids by embedding the crucial acidic functionality within a three-dimensional, metabolically stable, and polar heterocyclic core. By offering a superior balance of physicochemical properties, this scaffold enables the design of drug candidates with improved solubility, metabolic profiles, and target engagement. As the pharmaceutical industry continues to tackle increasingly complex biological targets, the rational application of such privileged motifs will be indispensable for the successful development of next-generation therapeutics.

References

-

Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Available from: [Link]

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591. Available from: [Link]

-

Varghese, S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Bioinorganic Chemistry and Applications, 2022, 5958853. Available from: [Link]

-

Ismaiel, O. A., et al. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 48194–48203. Available from: [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. Available from: [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. Available from: [Link]

-

Shum, D. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 11(8), 169-183. Available from: [Link]

-

PubMed (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. National Library of Medicine. Available from: [Link]

-

Yang, M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 13(7), 2821–2843. Available from: [Link]

-

Chalyk, B. A., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. Available from: [Link]

-

Skvorcova, E., & Kananovich, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 804–861. Available from: [Link]

-

Rojas, J. J., & Bull, J. A. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA, 77(4), 191-196. Available from: [Link]

-

Semantic Scholar (n.d.). Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. Semantic Scholar. Available from: [Link]

-

Meister, A. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic acid. Methods in enzymology, 107, 309–310. Available from: [Link]

-

Chalyk, B. A., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. Available from: [Link]

-

Uddin, G., et al. (2012). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. Zahedan Journal of Research in Medical Sciences, 14(8), 24-34. Available from: [Link]

-

Putri, R. E., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. Available from: [Link]

-

Nitek, M., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1746. Available from: [Link]

Sources

- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Phenolic Anchor: A Technical Guide to Hydroxyphenyl Therapeutic Targets

Executive Summary

The hydroxyphenyl moiety—a benzene ring substituted with a hydroxyl group—is not merely a common chemical structural unit; it is a privileged pharmacophore. Its ubiquity in FDA-approved drugs (e.g., Paracetamol, Tamoxifen metabolites, Tyrosine kinase inhibitors) stems from its dual physicochemical capability: it acts as a hydrogen bond donor/acceptor and participates in

This guide dissects the mechanistic role of hydroxyphenyl-containing compounds in three critical therapeutic areas: Oncology (Kinase Inhibition) , Endocrinology (Nuclear Receptors) , and Neurology (Protein Aggregation) . It provides researchers with the structural logic required to design ligands against these targets and the protocols to validate them.

Part 1: The Pharmacophore – Structural Basis of Action

The hydroxyphenyl group functions as a "molecular anchor." In protein binding pockets, the aromatic ring engages in hydrophobic or

Core Interaction Mechanisms

| Interaction Type | Structural Partner in Protein | Therapeutic Consequence |

| H-Bond Donor | Backbone Carbonyls (e.g., Hinge region of Kinases) | High-affinity anchoring (nM range). |

| Aromatic residues (Phe, Tyr, Trp) | Stabilization of ligand in hydrophobic pockets. | |

| Redox Cycling | Cysteine residues (via Quinone formation) | Covalent modification (e.g., Nrf2 pathway activation). |

| Metal Chelation | Inhibition of metalloenzymes (e.g., Matrix Metalloproteinases). |

Part 2: Oncology – Tyrosine Kinase Inhibition[1]

Mechanism: The Tyrosine Mimic

Many kinase inhibitors utilize the hydroxyphenyl moiety to mimic the tyrosine residue of the native substrate or to interact with the ATP-binding cleft.

-

Target: Epidermal Growth Factor Receptor (EGFR) and PKC-

. -

Mechanism: The hydroxyphenyl group often occupies the hydrophobic pocket adjacent to the ATP hinge region. For example, in 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones (selective PKC-

inhibitors), the 3'-hydroxyl group is critical for H-bonding.[1] Removal or methylation of this group drastically reduces potency ( -

Structural Logic: The phenol ring mimics the adenine ring of ATP, forming H-bonds with the hinge region amino acids (e.g., Met793 in EGFR).

Visualization: Kinase Interaction Workflow

Caption: Logical flow of hydroxyphenyl-mediated kinase inhibition from binding to cellular effect.

Part 3: Endocrinology – Nuclear Receptor Antagonism[3]

Mechanism: Helix 12 Displacement

The hydroxyphenyl moiety is the "active switch" in Selective Estrogen Receptor Modulators (SERMs).

-

Target: Estrogen Receptor

(ER -

Case Study: 4-Hydroxytamoxifen (4-OHT) . Tamoxifen itself is a pro-drug; the liver metabolizes it into 4-OHT. The 4-hydroxyl group increases binding affinity to the ER by >100-fold compared to Tamoxifen.

-

Molecular Action: The phenolic -OH forms a crucial hydrogen bond with Glu353 and Arg394 within the Ligand Binding Domain (LBD). This specific anchoring forces Helix 12 (H12) of the receptor into an inhibitory conformation, blocking the co-activator binding groove [2][3].

Part 4: Neurology – Inhibition of Amyloid Aggregation[6]

Mechanism: -Sheet Disruption

Hydroxyphenyl compounds (polyphenols like Resveratrol, Curcumin, and synthetic analogues) are potent inhibitors of amyloid-

-

Target: A

Oligomers and Fibrils . -

Mechanism:

-

Intercalation: The aromatic ring inserts between the

-sheets of the amyloid aggregate via -

Disruption: The hydroxyl groups compete for hydrogen bonds that normally stabilize the

-sheet structure, destabilizing the fibril and shifting the equilibrium toward non-toxic, amorphous aggregates [4].

-

Visualization: Amyloid Inhibition Pathway

Caption: Hydroxyphenyl compounds divert amyloid aggregation from toxic fibrils to benign aggregates.

Part 5: Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Amyloid Aggregation

To validate the efficacy of a hydroxyphenyl compound against A

Principle: ThT exhibits enhanced fluorescence (ex: 440nm, em: 480nm) only when bound to amyloid fibrils (cross-

Materials:

-

A

peptide (lyophilized, HFIP-treated to ensure monomeric start). -

Buffer: PBS (pH 7.4).

-

Black 96-well non-binding microplate.[5]

Step-by-Step Workflow:

-

Peptide Prep: Dissolve A

in 100% DMSO to 5 mM (Stock). Dilute to 100 -

Inhibitor Prep: Prepare serial dilutions of the hydroxyphenyl test compound (e.g., 0.1

to 100 -

Assay Setup:

-

Control Wells: 10

A -

Test Wells: 10

A -

Blank: PBS + ThT (background subtraction).

-

-

Incubation: Seal plate to prevent evaporation. Incubate at 37°C with quiescent conditions (or mild shaking for accelerated kinetics).

-

Measurement: Monitor fluorescence every 10–15 minutes for 24–48 hours using a plate reader.

-

Data Analysis: Plot Fluorescence vs. Time.

-

Self-Validation Check: The Control well must show a sigmoidal curve (Lag phase

Exponential growth -

Efficacy: Calculate % Inhibition =

.

-

Protocol 2: Kinase Determination (FRET-based)

To validate binding affinity to Tyrosine Kinases (e.g., EGFR).

Principle: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay where an antibody labeled with a donor fluorophore binds the phosphorylated product, and an acceptor fluorophore binds the antibody.

Workflow:

-

Reaction Mix: Combine Kinase (e.g., EGFR, 5 nM), Substrate (Poly-Glu-Tyr, 200 nM), ATP (

concentration), and -

Compound Addition: Add hydroxyphenyl compound (dissolved in DMSO) in a 10-point dose-response series.

-

Reaction Start: Initiate with ATP. Incubate for 60 min at Room Temperature.

-

Detection: Add EDTA (to stop reaction) and Eu-labeled anti-phosphotyrosine antibody.

-

Read: Measure TR-FRET signal.

-

Calculation: Fit data to a 4-parameter logistic equation to determine

.

References

-

Lee, K., et al. (2024). "Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors." National Institutes of Health (PMC). [Link]

-

Sasson, S., & Notides, A. C. (1988). "Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen." Molecular Endocrinology. [Link]

-

Heldring, N., et al. (2006). "A second binding site for hydroxytamoxifen within the coactivator-binding groove of estrogen receptor β."[6] PNAS. [Link]

-

Fan, X., et al. (2023). "Understanding the Molecular Mechanisms of Polyphenol Inhibition of Amyloid β Aggregation." ACS Chemical Neuroscience. [Link]

-

Yuste-Checa, P., & Hartl, F. U. (2025).[5] "Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader." Protocols.io. [Link][5]

Sources

- 1. Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. protocols.io [protocols.io]

- 6. pnas.org [pnas.org]

Mechanism of Action Studies for Phenolic Acid Derivatives: A Technical Guide

This guide serves as a technical blueprint for elucidating the Mechanism of Action (MoA) of Phenolic Acid Derivatives (PADs). It moves beyond basic antioxidant screening to rigorous biophysical and cell-signaling validation required for modern drug development.

Introduction: The Pharmacophore Beyond Scavenging

Phenolic acid derivatives (PADs)—encompassing hydroxybenzoic (

For the drug developer, the challenge is to distinguish chemical quenching (a non-specific stoichiometric reaction) from biological modulation (catalytic or signaling interference). This guide outlines the experimental architecture to validate these specific interactions.

Chemical Diversity & SAR Logic

The biological activity of PADs is dictated by three structural pillars:

-

Linker Length: The unsaturated side chain in cinnamic derivatives (e.g., ferulic, caffeic acid) enhances lipophilicity and electron delocalization compared to benzoic analogues, often resulting in higher potency against kinase targets.

-

Hydroxylation Pattern: The ortho-dihydroxy (catechol) moiety is critical for metal chelation and redox cycling, whereas meta-methoxylation (e.g., ferulic acid) improves stability and bioavailability but may reduce direct hydrogen bonding capacity [1].

-

Esterification: Ester derivatives (e.g., chlorogenic acid, caffeic acid phenethyl ester) often exhibit superior membrane permeability and metabolic stability compared to free acids.

Primary Molecular Targets & Signaling Pathways

A. Direct Enzyme Inhibition (The "Lock and Key")

PADs often act as reversible inhibitors of metabolic enzymes.

-

Xanthine Oxidase (XO): PADs bind to the molybdenum center or the FAD site. Planar structures like caffeic acid can intercalate into the active site, preventing substrate entry.

-

-Amylase/

B. Signaling Modulation (The "Master Switches")

The two dominant, opposing pathways modulated by PADs are Nrf2 (Restorative) and NF-

1. The Nrf2/Keap1 Axis

Under basal conditions, Nrf2 is tethered in the cytoplasm by Keap1 and targeted for ubiquitination.

-

Mechanism: PADs (acting as electrophiles) modify specific cysteine sensors (Cys151, Cys273) on Keap1. This induces a conformational change that prevents Nrf2 ubiquitination.

-

Result: Stabilized Nrf2 translocates to the nucleus, heterodimerizes with sMaf, and binds to the Antioxidant Response Element (ARE), driving the expression of HO-1, NQO1, and GCL [2].

2. The NF-

B Pathway [1][2]

-

Mechanism: PADs inhibit the phosphorylation of I

B -

Crosstalk: Nrf2 competes with p65 for the transcriptional co-activator CBP/p300 . By upregulating Nrf2, PADs deprive NF-

B of this necessary cofactor, effectively silencing pro-inflammatory gene transcription [3].

Visualization: Signaling Crosstalk

Experimental Frameworks for MoA Elucidation

To build a self-validating data package, researchers must layer biophysical evidence with cellular functional assays.

A. Biophysical Binding Analysis (Target Validation)

Before claiming a pathway, prove the compound binds the target protein.

| Method | Application | Pros | Cons |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic profile ( | Label-free; Gold standard for stoichiometry; Measures heat directly.[3] | Requires high protein concentration; Low throughput [4]. |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics ( | High sensitivity; Low sample volume; Good for weak binders. | Requires immobilization (may alter protein activity); Surface artifacts [5].[3] |

| Molecular Docking | In silico prediction of binding pose. | High throughput; Generates hypotheses for mutagenesis. | Theoretical only; Must be validated experimentally. |

B. Biochemical Kinetics (Mechanism of Inhibition)

Determine how the PAD inhibits an enzyme (Competitive, Non-competitive, Mixed).

-

Protocol: Measure reaction velocity (

) at varying substrate concentrations ( -

Analysis: Construct Lineweaver-Burk plots (

vs-

Competitive: Lines intersect at Y-axis (

unchanged, -

Non-competitive: Lines intersect at X-axis (

unchanged,

-

Detailed Protocol: Kinetic Analysis of Enzyme Inhibition

This protocol is designed as a self-validating system to determine the inhibition mode of a PAD against a model enzyme (e.g.,

Objective: Define

Phase 1: Reagent Preparation & Quality Control

-

Enzyme Stock: Dissolve enzyme in Phosphate Buffered Saline (PBS, pH 6.9). Validation: Check activity using a known positive control (e.g., Acarbose or Allopurinol). Activity must remain >90% stable over the assay duration.

-

Substrate: Prepare

-nitrophenyl- -

Inhibitor (PAD): Dissolve in DMSO. Constraint: Final DMSO concentration in the well must be

to prevent solvent-induced enzyme denaturation.

Phase 2: The Kinetic Assay (96-well format)

-

Blanking: Add 20

L buffer + 20 -

Enzyme Addition: Add 20

L Enzyme solution. Pre-incubate at 37°C for 10 min. Why? Allows the inhibitor to access the active site before substrate competition begins. -

Substrate Initiation: Add 140

L Substrate solution at 5 different concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 -

Measurement: Monitor Absorbance (405 nm for pNPG) kinetically every 30 seconds for 15 minutes.

Phase 3: Data Processing & Validation

-

Velocity Calculation: Calculate the slope (

) for the linear portion of the curve ( -

Primary Plot: Plot

vs -

Secondary Plot (Lineweaver-Burk): Plot

vs -

Determination: Re-plot the slopes of the Lineweaver-Burk lines against

Self-Validation Check:

-

Does the Lineweaver-Burk plot show a clear intersection point?

-

Does the secondary plot (

vs

Visualization: Experimental Workflow

Challenges & Future Directions

Bioavailability vs. Bioactivity

A common pitfall in MoA studies is using concentrations (

-

The "Metabolite Gap": Phenolic acids are rapidly metabolized (glucuronidation/sulfation) in the gut/liver. The active species in vivo is often a metabolite, not the parent compound.

-

Solution: Perform assays using plasma metabolites (e.g., ferulic acid-4-O-sulfate) alongside parent compounds to ensure translational relevance [6].

Assay Interference

PADs are "Pan-Assay Interference Compounds" (PAINS) candidates due to their redox activity.

-

False Positives: They can generate

in buffer, oxidizing enzyme thiols non-specifically. -

Control: Always include Catalase (100 U/mL) in enzyme assays to rule out peroxide-mediated inhibition.

References

-

Structure-Activity Relationship of Phenolic Acids. National Institutes of Health (NIH). [Link]

-

Modulation of Nrf2 and NF-κB Signaling Pathways. National Institutes of Health (NIH). [Link]

-

Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. National Institutes of Health (NIH). [Link]

-

Polyphenol–Macromolecule Interactions by Isothermal Titration Calorimetry. MDPI. [Link]

-

Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC). Lab Manager. [Link]

-

Methods for Extraction and Determination of Phenolic Acids. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: In Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine Derivatives

Introduction & Scope

The 4-(4-hydroxyphenyl)piperazine scaffold represents a privileged pharmacophore in medicinal chemistry. It serves as a critical structural determinant in "long-tail" azole antifungals (analogous to Posaconazole and Itraconazole) and is increasingly explored for antiproliferative activity against melanoma and breast cancer cell lines.

The presence of the para-hydroxyl group on the phenyl ring provides a dual function: it acts as a hydrogen bond donor/acceptor to enhance target affinity (e.g., interacting with the heme propionate of CYP51) and improves the solubility profile compared to unsubstituted phenylpiperazines. However, this scaffold presents specific challenges regarding metabolic stability and pH-dependent solubility.

This guide provides a validated, non-standardized workflow for the comprehensive in vitro evaluation of libraries based on this scaffold, moving beyond simple screening to mechanistic validation.

Chemical Handling & Solubility (Pre-Assay)

Critical Causality: Piperazine derivatives are basic (

Protocol: "Step-Down" Solubilization

-

Stock Preparation: Dissolve solid compound in 100% DMSO to a concentration of 20 mM . Vortex for 60 seconds.

-

Quality Check: If turbidity persists, sonicate at 40°C for 5 minutes.

-

-

Intermediate Dilution: Do not dilute directly into media. Create a 100x working stock in DMSO.

-

Final Assay Concentration: Dilute the 100x stock 1:100 into the assay medium (e.g., RPMI 1640).

-

Final DMSO concentration: 1.0% (v/v).

-

Control: Ensure the vehicle control contains exactly 1.0% DMSO.

-

Module A: Antifungal Potency & Mechanism[1][2][3]

This module is the primary evaluation track, given the scaffold's historical success in ergosterol biosynthesis inhibition.

Minimum Inhibitory Concentration (MIC)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).

-

Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

-

Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

-

Inoculum:

to -

Readout: Visual score (100% inhibition) or Spectrophotometric (

) after 24–48h.

Mechanistic Validation: Sterol Quantitation

Why this matters: To confirm the compound acts via the expected CYP51 (14

Protocol:

-

Culture: Grow C. albicans to mid-log phase.

-

Treatment: Treat with compound at

MIC for 16 hours. -

Saponification: Harvest pellets, wash with PBS. Resuspend in 3 mL of 25% alcoholic KOH. Vortex and incubate at 85°C for 1 hour.

-

Extraction: Extract sterols into

-heptane (3:1 v/v). -

Analysis: Inject the heptane layer into GC-MS or HPLC-UV (282 nm).

Data Interpretation:

| Sterol Species | Vehicle Control | Active Piperazine Derivative | Interpretation |

|---|---|---|---|

| Ergosterol | High Peak | Absent / Trace | Successful inhibition of biosynthesis. |

| Lanosterol | Trace | High Peak | Blockade at CYP51 (14

Visualization: CYP51 Inhibition Pathway

The following diagram illustrates the specific blockade point validated by the sterol quantitation assay.

Caption: Mechanism of Action.[3][1][2][4] The piperazine derivative inhibits CYP51, preventing the conversion of Lanosterol to Ergosterol, leading to toxic sterol accumulation.

Module B: Cytotoxicity & Safety Profiling

Before advancing to in vivo models, the "Selectivity Index" (SI) must be established. The 4-hydroxyphenyl group can sometimes act as a "structural alert" for quinone methide formation (metabolic toxicity), making this step mandatory.

Mammalian Cytotoxicity (MTT/MTS Assay)

-

Cell Lines:

-

Target: B16F10 (Melanoma) or MCF-7 (Breast) – if testing anticancer potential.

-

Safety Control: HEK293 (Kidney) or HepG2 (Liver) – to assess general toxicity.

-

-

Protocol:

-

Seed 5,000 cells/well in 96-well plates. Adhere overnight.

-

Add compounds (serial dilutions 0.1 – 100

M). Incubate 48h. -

Add MTT reagent. Incubate 4h. Solubilize formazan crystals.

-

Calculate

(Cytotoxic Concentration 50%).

-

Hemolysis Assay (Membrane Integrity)

To prove the antifungal activity is enzymatic (CYP51) and not due to non-specific detergent effects (common with amphiphilic piperazines).

-

Source: Fresh human or sheep erythrocytes (RBCs).

-

Treatment: Incubate 2% RBC suspension with compound at

MIC for 1 hour at 37°C. -

Controls:

-

Positive (Lysis): 1% Triton X-100.

-

Negative: PBS.[5]

-

-

Readout: Spin down. Measure supernatant absorbance at 540 nm (Hemoglobin release).

-

Requirement:

hemolysis at therapeutic concentrations.

Module C: ADME-Tox (Metabolic Stability)

The piperazine ring is a metabolic hotspot, susceptible to N-oxidation and ring opening.

Microsomal Stability Assay

-

System: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).[6][7]

-

Cofactor: NADPH regenerating system.[6]

-

Protocol:

-

Pre-incubate microsomes (0.5 mg/mL protein) with compound (1

M) for 5 min at 37°C. -

Initiate reaction with NADPH.

-

Sample at

min. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin). -

Centrifuge and analyze supernatant via LC-MS/MS.

-

-

Calculation: Plot

vs. time. Slope

Summary of Experimental Workflow

The following diagram summarizes the decision tree for evaluating these compounds.

Caption: Evaluation Pipeline. Compounds must pass solubility and potency gates before parallel mechanistic and safety profiling.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews.

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

-

Di, L., et al. (2003). Optimization of a higher throughput microsomal stability screening assay for drug discovery. Journal of Biomolecular Screening.

-

Upadhayaya, R. S., et al. (2016). Synthesis and antifungal activity of novel triazole derivatives containing substituted piperazine moieties. Journal of Medicinal Chemistry (Example of scaffold application). [8]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Strategic HTS of 4-(4-Hydroxyphenyl)oxane-4-carboxylic Acid Libraries

Executive Summary & Scientific Rationale

The 4-(4-hydroxyphenyl)oxane-4-carboxylic acid scaffold (also known as 4-(4-hydroxyphenyl)tetrahydropyran-4-carboxylic acid) represents a "privileged structure" in medicinal chemistry. It shares the critical 4,4-disubstituted geometry found in blockbuster opioid ligands (e.g., Loperamide, Fentanyl precursors) but replaces the nitrogenous piperidine core with an oxygenated oxane (tetrahydropyran) ring.

Why Screen This Library?

-

Peripheral Restriction: The inherent polarity of the carboxylic acid tail and the oxane core significantly lowers LogD, reducing Blood-Brain Barrier (BBB) penetration. This makes the scaffold ideal for targeting peripheral pain (Mu-Opioid Receptor, MOR) or inflammation (Cannabinoid CB2) without CNS side effects (respiratory depression, euphoria).

-

Fsp3 Character: The sp3-rich oxane core offers better solubility and metabolic stability compared to flat aromatic scaffolds, improving downstream "drug-likeness" (QED scores).

-

Divergent Synthesis: The scaffold offers two distinct vectors for diversification: the carboxylic acid (Vector A) and the phenolic hydroxyl (Vector B), allowing for rapid generation of high-density libraries.

Library Design & Synthesis Strategy

To maximize chemical space coverage, we employ a modular parallel synthesis approach. The core scaffold serves as the anchor, with diversity introduced via amide coupling (Vector A) and phenolic alkylation/arylation (Vector B).

Chemical Logic Flow

-

Vector A (Acid): Targets the orthosteric binding pocket residues (often requiring H-bond donors/acceptors).

-

Vector B (Phenol): Extends into the hydrophobic sub-pockets common in Class A GPCRs.

Graphviz Diagram: Library Synthesis Workflow

The following diagram illustrates the divergent synthesis logic.

Caption: Divergent synthesis workflow utilizing the bifunctional core to generate chemically distinct sub-libraries.

High-Throughput Screening Protocol

Target Biology: Mu-Opioid Receptor (MOR) – Gi/o-coupled . Assay Principle: Time-Resolved FRET (TR-FRET) competition assay measuring cAMP inhibition. Mechanism: Agonist binding to MOR recruits Gi proteins, inhibiting Adenylyl Cyclase (AC), leading to a decrease in Forskolin-stimulated cAMP.

A. Reagents & Materials

| Component | Specification | Source/Notes |

| Cell Line | CHO-K1 expressing human MOR | Stable transfection essential for HTS consistency. |

| Detection Kit | LANCE Ultra cAMP or HTRF cAMP HiRange | Homogeneous TR-FRET readout. |

| Stimulator | Forskolin (10 µM final) | Activates AC to raise cAMP baseline. |

| Reference Agonist | DAMGO or Loperamide | Positive control (100% inhibition). |

| Reference Antagonist | Naloxone | Negative control / Inverse agonist check. |

| Plates | 384-well Low Volume, White | OptiPlate-384 or equivalent. |

B. Step-by-Step HTS Workflow

Step 1: Compound Plating (Acoustic Dispensing)

-

Dispense 50 nL of library compounds (10 mM DMSO stock) into assay plates.

-

Final Assay Concentration: 10 µM .

-

Controls: Column 1 (DMSO only, 0% Effect), Column 2 (DAMGO 1 µM, 100% Effect).

Step 2: Cell Preparation

-

Harvest CHO-MOR cells using Versene (avoid trypsin to preserve receptor integrity).

-

Resuspend in Stimulation Buffer (HBSS + 5mM HEPES + 0.5 mM IBMX).

-

Note on IBMX: Essential to inhibit phosphodiesterase (PDE) and prevent cAMP degradation during assay.

Step 3: Agonist Stimulation

-

Add 5 µL of Cell Suspension (2,000 cells/well) to the plate.

-

Add 5 µL of Forskolin (2x concentration) to all wells.

-

Incubation: 30 minutes @ Room Temperature (RT).

-

Logic: Compounds acting as agonists will suppress the Forskolin-induced cAMP spike.

Step 4: Detection (Lysis & FRET)

-

Add 5 µL Eu-cAMP Tracer (Donor).

-

Add 5 µL ULight-anti-cAMP Antibody (Acceptor).

-

Incubation: 1 hour @ RT in dark.

Step 5: Plate Reading

-

Read on EnVision or PHERAstar (Excitation: 320nm; Emission: 615nm & 665nm).

-

Signal Direction: Inverse. High cAMP (inactive compound) = Low FRET signal. Low cAMP (active agonist) = High FRET signal.

Graphviz Diagram: Assay Signaling Logic

This diagram visualizes the cellular signaling pathway and the detection physics.

Caption: Gi-coupled cAMP inhibition assay. Agonists reduce cAMP, reducing competition, increasing FRET signal.

Data Analysis & Hit Validation

A. Quality Control Metrics

Before hit picking, validate plate performance using the Z-factor (

-

Target:

is mandatory for HTS. -

Troubleshooting: If

, check cell viability, dispensing accuracy, or IBMX concentration.

B. Hit Triage Criteria

-

Activity Threshold: Compounds showing >50% inhibition of Forskolin response relative to DAMGO control.

-

Counter-Screening:

-

Parental CHO cells: Run hits against cells lacking MOR to rule out direct Adenylyl Cyclase inhibitors or fluorescence quenchers.

-

Solubility Check: Nephelometry to ensure compounds didn't precipitate (common with lipophilic phenols).

-

C. Data Summary Table

| Parameter | Value | Rationale |

| Signal-to-Background (S/B) | > 3.0 | Ensures separation between active/inactive populations. |

| CV% (Controls) | < 5% | Indicates pipetting precision. |

| Hit Rate (Expected) | 0.5% - 1.2% | Typical for privileged scaffold libraries. |

| False Positive Sources | Biotin-mimetics, Quenchers | Interfere with FRET donor/acceptor physics. |

References

-

PubChem. 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (Precursor).[1] National Library of Medicine. Available at: [Link]

-

Sygnature Discovery. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry.[2][3] Available at: [Link]

-

National Institutes of Health (NIH). Assay Guidance Manual: In Vitro GPCR Assays. NCBI Bookshelf. Available at: [Link]

-

Journal of Medicinal Chemistry. Tetrahydropyran Derivatives as Privileged Scaffolds for GPCR Ligands. (General Reference for Scaffold Utility). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Hydroxyphenyl)oxane-4-carboxylic Acid

Status: Active Agent: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: SYN-THP-44-OH Subject: Overcoming Steric & Chemoselective Hurdles in Quaternary Oxane Synthesis

Overview

You have reached the advanced technical support guide for the synthesis of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid . This scaffold is a critical pharmacophore in opioid receptor antagonists and metabolic disease targets.

Users typically encounter failure points in three specific zones:

-

Ring Closure (Bis-alkylation): Stalled reactions or polymerization of alkylating agents.

-

Nitrile Hydrolysis: The "Steric Wall" preventing conversion of the intermediate nitrile to the carboxylic acid.

-

Demethylation: Chemoselectivity issues where harsh conditions cleave the oxane ring instead of the target methoxy group.

This guide provides self-validating protocols and troubleshooting logic to navigate these bottlenecks.

Module 1: The Quaternary Center Challenge (Ring Construction)

The Objective: Construct the tetrahydropyran (oxane) ring via bis-alkylation of 4-methoxyphenylacetonitrile.

The Problem: The second alkylation step to close the ring is kinetically slow due to the forming quaternary center, leading to competitive polymerization of the alkylating agent (bis(2-chloroethyl) ether) or elimination reactions.

Standard Operating Procedure (SOP-101): Phase-Transfer Catalysis

Do not use NaH/DMF on large scale due to thermal runaway risks. Use the PTC method for safer, scalable results.

-

Reagents: 4-Methoxyphenylacetonitrile (1.0 eq), Bis(2-chloroethyl) ether (1.2 eq).

-

Base/Catalyst: 50% NaOH (aq) (4.0 eq) + Tetrabutylammonium bromide (TBAB) (0.05 eq).

-

Conditions: Heat to 60°C with vigorous mechanical stirring (essential for biphasic systems).

Troubleshooting Matrix:

| Symptom | Probable Cause | Corrective Action |

| Stalled at Mono-alkylation | Stirring rate too low; Phase transfer inefficient. | Increase impeller speed to >400 RPM. Add 5% DMSO as a co-solvent to boost PTC activity. |

| Low Yield (<40%) | Hydrolysis of alkyl halide (bis-ether). | Reduce temp to 50°C and extend time. Ensure NaOH concentration is maintained at 50% (saturation). |

| Dark Tarry Mixture | Polymerization of bis-ether. | Add bis(2-chloroethyl) ether slowly over 2 hours rather than in one portion. |

Module 2: The Hydrolysis Bottleneck (Nitrile to Acid)

The Objective: Hydrolyze the sterically hindered nitrile group at the C4 position.

The Problem: The C4 position is a "neopentyl-like" quaternary center. The oxane ring hydrogens shield the nitrile carbon from nucleophilic attack by water. Standard reflux (100°C, aq. HCl or NaOH) often fails, returning starting material or stopping at the amide.

Protocol A: High-Temperature Glycolysis (The "Sledgehammer")

Standard aqueous reflux is insufficient. You must raise the boiling point.

-

Solvent: Ethylene Glycol (BP: 197°C).

-

Base: KOH pellets (excess, 5-8 eq).

-

Procedure:

-

Suspend nitrile in ethylene glycol.

-

Heat to 150–160°C for 12–24 hours.

-

Critical Step: Upon cooling, dilute with water and wash with ether (removes unreacted nitrile). Then acidify the aqueous layer to precipitate the acid.

-

Protocol B: The Peroxide Assist (For Sensitive Substrates)

If 160°C causes decomposition, use chemical activation.

-

Step 1 (Nitrile

Amide): React nitrile with 30% -

Step 2 (Amide

Acid): The resulting amide is easier to hydrolyze. Treat with HONO (generated in situ from

Module 3: Chemoselective Demethylation

The Objective: Convert the 4-methoxyphenyl group to the 4-hydroxyphenyl group without opening the oxane ring.

The Problem: Strong Lewis acids (like

Decision Guide for Demethylation

Figure 1: Decision tree for selecting the optimal demethylation strategy based on scale and risk tolerance.

Recommended Protocol: Thiol-Mediated Cleavage (Nucleophilic)

This method is orthogonal to acid-catalyzed ring opening, preserving the oxane ring.

-

Reagent: Sodium ethanethiolate (NaSEt) (3.0 eq).

-

Solvent: DMF (Anhydrous).

-

Conditions: Heat to 100°C for 4–6 hours.

-

Workup: Acidify carefully in a hood (stench warning). The thiolate nucleophile attacks the methyl group of the anisole specifically (

), leaving the hindered oxane ether untouched.

Visualizing the Pathway

The following diagram illustrates the complete synthetic logic, highlighting the "Steric Wall" that causes most experimental failures.

Figure 2: Optimized synthetic route. The red arrow indicates the critical energy barrier due to steric hindrance.

Frequently Asked Questions (FAQs)

Q: Can I do the demethylation before the nitrile hydrolysis? A: Not recommended. The free phenol is susceptible to oxidation under the harsh basic conditions (160°C, KOH/Glycol) required for the nitrile hydrolysis. It is safer to carry the robust methyl ether through the high-temp step and deprotect at the end.

Q: My BBr3 reaction turned into a gel. What happened? A: Boron species form strong complexes with oxygenated solvents and products. You likely formed a stable borate complex. Fix: Quench with Methanol first (exothermic!), then reflux with aqueous HCl for 30 minutes to break the Boron-Oxygen bonds and release your phenol.

Q: Why not use the Strecker synthesis from tetrahydropyran-4-one? A: You can, but installing the aryl group via Grignard addition to the ketone often leads to elimination (forming the alkene) or difficulty controlling the subsequent carboxylation. The bis-alkylation route (building the ring around the aryl group) is thermodynamically more reliable for this specific scaffold.

References

-

Synthesis of 4,4-disubstituted tetrahydropyrans

-

Hydrolysis of hindered nitriles

-

Demethylation Strategies (BBr3 vs Thiolates)

- Title: Demethylation of Methyl Ethers (O-Demethyl

- Source: Common Organic Chemistry.

-

URL:[Link]

- General Scaffold Reactivity: Title: Applications of 4-Ethenyloxane-4-carboxylic Acid in Organic Synthesis (Review of parent compound synthesis). Source: BenchChem Technical Review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

- 5. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

overcoming solubility issues of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid in assays

Welcome to the technical support resource for 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common solubility challenges encountered during in vitro and cell-based assays. Our goal is to equip you with the knowledge to ensure your experimental results are accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid that influence its solubility?

A: The solubility of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid is governed by a balance of hydrophobic and hydrophilic elements within its structure.

-

Hydrophobic Moieties: The molecule contains a phenyl ring and an oxane ring system. These nonpolar structures are hydrophobic and tend to limit solubility in aqueous media.

-

Hydrophilic Moieties: It possesses two key hydrophilic functional groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group. These groups can engage in hydrogen bonding with water.[1] Crucially, they are also acidic, meaning they can be deprotonated to form charged, and therefore more water-soluble, species.[1]

The interplay between these features results in a compound that is generally poorly soluble in neutral aqueous solutions but shows enhanced solubility in organic solvents and aqueous solutions with adjusted pH.

Q2: What is the estimated pKa of this compound, and how does it impact its solubility in different buffers?

-

Carboxylic Acid pKa: The carboxylic acid is the more acidic of the two groups. Aromatic carboxylic acids like benzoic acid typically have a pKa around 4.2.[2][3][4][5] A predicted pKa for the structurally similar 4-(4-bromophenyl)oxane-4-carboxylic acid is approximately 3.68.[6] Therefore, it is reasonable to estimate the pKa of the carboxylic acid group of our compound to be in the range of 3.5 - 4.5 .

-

Phenolic Hydroxyl pKa: The phenolic hydroxyl group is much less acidic, with a typical pKa of about 10.[7][8][9]

This means that the solubility of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid is highly dependent on pH.[10][11] At a pH below its carboxylic acid pKa (e.g., in acidic buffers), the compound will be in its neutral, protonated form and will exhibit low aqueous solubility. As the pH of the solution is raised to a level two or more units above the carboxylic acid pKa (i.e., pH > 6.5), the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), significantly increasing its aqueous solubility.[12]

Q3: My compound dissolves perfectly in DMSO, but I see a cloudy precipitate as soon as I dilute it into my aqueous assay buffer. What is happening?

A: This is a very common and expected phenomenon known as "crashing out" of solution. It occurs when a compound that is highly soluble in a concentrated organic solvent stock (like 100% DMSO) is diluted into an aqueous buffer where its solubility is much lower.[13]

The DMSO acts as a powerful co-solvent, but when you dilute it into your buffer, the final percentage of DMSO is often too low to maintain the compound in solution.[14] The compound then precipitates out as a fine suspension, which can lead to inaccurate and non-reproducible assay results. The following sections provide detailed troubleshooting steps to address this critical issue.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides systematic approaches to address the precipitation of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid in your experiments.

Caption: A stepwise workflow for addressing compound solubility issues.

Q4: How do I properly prepare and dilute my compound stock to avoid precipitation?

A: The first line of defense is optimizing your use of a co-solvent like Dimethyl Sulfoxide (DMSO).[13] The key is to prepare a high-concentration stock in 100% DMSO and then perform a serial dilution, ensuring the final concentration of DMSO in your assay is low enough to be non-toxic to your cells but high enough to aid solubility.

Step-by-Step Protocol: Co-Solvent Method

-

Prepare a High-Concentration Primary Stock: Dissolve 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming (to 37°C) or vortexing can assist, but always check for compound stability under these conditions.

-

Perform Intermediate Dilutions: If necessary, create intermediate dilutions of your stock in 100% DMSO. This is often easier than performing very large dilutions directly into the aqueous buffer.

-

Final Dilution into Assay Medium: Dilute the DMSO stock into your final aqueous assay buffer. Crucially, add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or mixing vigorously. This rapid dispersion can help prevent localized high concentrations of the compound that can initiate precipitation.